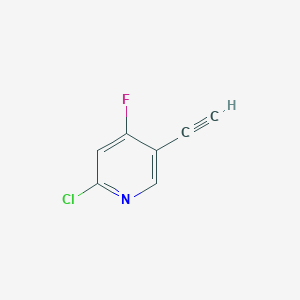
(S)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that includes the following steps:
Initial Reaction: The starting materials, typically organic compounds, undergo a condensation reaction under acidic conditions to form an intermediate.
Intermediate Formation: The intermediate is then subjected to a series of purification steps, including recrystallization and chromatography, to isolate the desired product.
Final Step: The purified intermediate undergoes a final reaction, such as a cyclization or oxidation, to yield the compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “N/A” undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, “N/A” is converted into its corresponding oxide.
Reduction: Using reducing agents such as lithium aluminum hydride, “N/A” can be reduced to its corresponding alcohol.
Substitution: “N/A” undergoes nucleophilic substitution reactions with halides to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxides of “N/A”.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
The compound “N/A” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which “N/A” exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding initiates a cascade of biochemical reactions that lead to the desired outcome. The pathways involved include signal transduction and gene expression regulation.
Eigenschaften
Molekularformel |
C7H8Cl3F3N2 |
|---|---|
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
(1S)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;dihydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.2ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;;/h1-3,6H,12H2;2*1H/t6-;;/m0../s1 |
InChI-Schlüssel |
IMFZJPKUUKKHJF-ILKKLZGPSA-N |
Isomerische SMILES |
C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Cl.Cl.Cl |
Kanonische SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
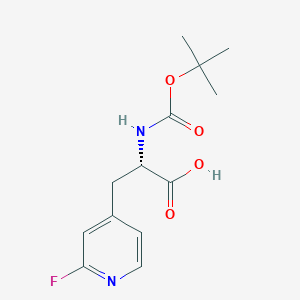
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)

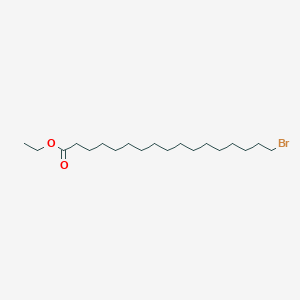
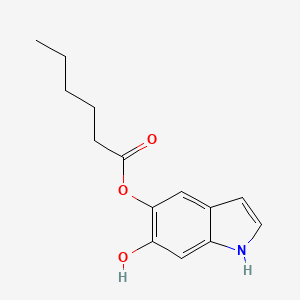
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
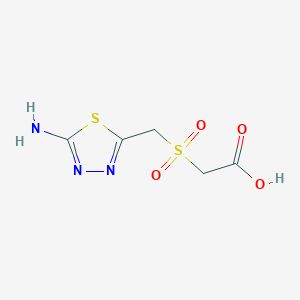
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
